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Compound of Interest

Compound Name: BP Light 650 carboxylic acid

Cat. No.: B15557303 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed protocol for the covalent labeling of antibodies with BP
Light 650 carboxylic acid. Since carboxylic acids are not intrinsically reactive towards the

amine groups on antibodies, this protocol employs a two-step process. First, the carboxylic acid

group of the dye is activated using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and

N-hydroxysulfosuccinimide (Sulfo-NHS) to form a more stable and amine-reactive Sulfo-NHS

ester. This activated dye is then conjugated to the primary amines of the target antibody. This

method allows for the creation of fluorescently labeled antibodies suitable for a variety of

applications, including flow cytometry, immunofluorescence microscopy, and fluorescent

western blotting.

Principle of the Reaction

The labeling process involves two key chemical reactions:

Activation: The carboxylic acid on the BP Light 650 dye is reacted with EDC and Sulfo-NHS.

EDC activates the carboxyl group, which then reacts with Sulfo-NHS to form a semi-stable

Sulfo-NHS ester. This intermediate is more resistant to hydrolysis than the O-acylisourea

intermediate formed with EDC alone, and it readily reacts with primary amines.[1][2][3]
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Conjugation: The amine-reactive Sulfo-NHS ester of BP Light 650 is then incubated with the

antibody. The Sulfo-NHS ester reacts with the primary amine groups (e.g., on lysine

residues) on the antibody to form a stable amide bond, covalently linking the fluorescent dye

to the antibody.[4][5]

Quantitative Data Summary
The efficiency of antibody labeling is critical for downstream applications. Key parameters to

consider are the Degree of Labeling (DOL), labeling efficiency, and the stability of the

conjugate. The following tables provide representative data for far-red fluorescent dyes similar

to BP Light 650.

Table 1: Spectral Properties of BP Light 650 (Typical)

Parameter Value

Excitation Maximum (λex) ~650 nm

Emission Maximum (λem) ~670 nm

Molar Extinction Coefficient (ε) at λmax ~250,000 M⁻¹cm⁻¹

Correction Factor (CF₂₈₀) ~0.04

Table 2: Recommended Labeling Parameters
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Parameter Recommended Range Notes

Antibody Concentration 2-10 mg/mL[6][7]

Higher concentrations

generally lead to better

labeling efficiency.[8]

Dye:Antibody Molar Ratio 5:1 to 15:1[5][8]

This ratio may require

optimization for different

antibodies.[8]

Degree of Labeling (DOL) 2 - 10[9][10]

A DOL in this range typically

provides optimal fluorescence

without causing protein

aggregation or quenching.[9]

[11]

Experimental Protocols
Materials and Reagents

BP Light 650 Carboxylic Acid

Antibody to be labeled (in an amine-free buffer, e.g., PBS)

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

N-hydroxysulfosuccinimide (Sulfo-NHS)

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Activation Buffer: 50 mM MES, pH 6.0[1]

Conjugation Buffer: 100 mM Sodium Bicarbonate, pH 8.3[5]

Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1.5 M Hydroxylamine, pH 8.5[12]

Purification column (e.g., Sephadex G-25)[5][7]

Spectrophotometer
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Protocol: Step-by-Step Methodology

This protocol is divided into three main stages: Antibody Preparation, Dye Activation and

Conjugation, and Purification and Characterization.

Stage 1: Antibody Preparation

Buffer Exchange: Ensure the antibody is in an amine-free buffer. If the antibody solution

contains Tris, glycine, or other amine-containing buffers, it must be exchanged into an

amine-free buffer like PBS (pH 7.2-7.4).[7] This can be achieved by dialysis or using a

desalting column.

Concentration Adjustment: Adjust the antibody concentration to 2-10 mg/mL in the

Conjugation Buffer (100 mM Sodium Bicarbonate, pH 8.3).[5][6]

Stage 2: Dye Activation and Antibody Conjugation

Prepare BP Light 650 Stock Solution: Dissolve BP Light 650 carboxylic acid in anhydrous

DMF or DMSO to a final concentration of 10 mg/mL.

Prepare EDC and Sulfo-NHS Solutions: Immediately before use, prepare solutions of EDC

and Sulfo-NHS in Activation Buffer (50 mM MES, pH 6.0).[1][2] For example, create 10

mg/mL solutions of each. EDC is moisture-sensitive and should be handled accordingly.[1]

Activate BP Light 650:

In a microcentrifuge tube, combine the BP Light 650 stock solution with the EDC and

Sulfo-NHS solutions. A typical molar ratio is 1:1.2:1.2 (Dye:EDC:Sulfo-NHS).

Incubate the mixture for 15-30 minutes at room temperature, protected from light.[2][13]

Conjugation to Antibody:

Immediately add the activated BP Light 650 solution to the prepared antibody solution.

The recommended molar excess of dye to antibody is between 5:1 and 15:1.[5][8]

Incubate the reaction for 1-2 hours at room temperature with gentle stirring or rocking,

protected from light.[4][5]
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Quench the Reaction: Add the quenching solution (e.g., Tris-HCl to a final concentration of

50-100 mM or hydroxylamine) and incubate for an additional 15-30 minutes to stop the

reaction by consuming any unreacted dye.[12]

Stage 3: Purification and Characterization

Purification: Separate the labeled antibody from unreacted dye and byproducts using a size-

exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.[5][7][14]

The first colored fraction to elute will be the labeled antibody.

Characterization (Degree of Labeling):

Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorbance

maximum of the dye (~650 nm, A_max).[15][16]

Calculate the Degree of Labeling (DOL) using the following formula[15][16]: DOL =

(A_max * ε_protein) / ((A₂₈₀ - (A_max * CF₂₈₀)) * ε_dye) Where:

A_max = Absorbance of the conjugate at ~650 nm

A₂₈₀ = Absorbance of the conjugate at 280 nm

ε_protein = Molar extinction coefficient of the antibody at 280 nm (~210,000 M⁻¹cm⁻¹ for

IgG)

ε_dye = Molar extinction coefficient of BP Light 650 at ~650 nm (~250,000 M⁻¹cm⁻¹)

CF₂₈₀ = Correction factor for the dye's absorbance at 280 nm (A₂₈₀_dye / A_max_dye)

(~0.04)

Storage of the Conjugate

Store the labeled antibody at 4°C in the dark. For long-term storage, it can be aliquoted and

stored at -20°C, potentially with the addition of a cryoprotectant like glycerol.[17][18] Avoid

repeated freeze-thaw cycles.[19] Fluorescently labeled antibodies should always be protected

from light to prevent photobleaching.[17][19]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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